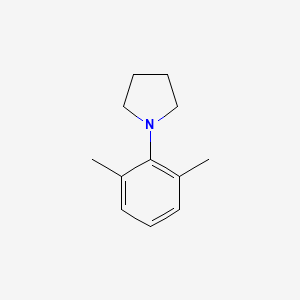

1-(2,6-dimethylphenyl)pyrrolidine

Description

Properties

CAS No. |

64175-53-7 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17N/c1-10-6-5-7-11(2)12(10)13-8-3-4-9-13/h5-7H,3-4,8-9H2,1-2H3 |

InChI Key |

ARTKOFDZBXQJOD-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)N2CCCC2 |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCCC2 |

Other CAS No. |

64175-53-7 |

Origin of Product |

United States |

Preparation Methods

Stepwise Process:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Salting pipecolic acid with concentrated hydrochloric acid in a suitable solvent (e.g., toluene or xylene) | Room temperature, stirring 0.5–1.0 h, pH adjusted to 1–2 | Forms pipecolic acid hydrochloride salt |

| 2 | Reduced-pressure reflux to remove water | Pressure: 200–500 Pa, temperature ≤ 80 °C, until anhydrous | Ensures dryness for subsequent reaction |

| 3 | Addition of DMF and halogenating agent (e.g., sulfur oxychloride or phosphorus trichloride) | 20–60 °C for DMF addition, halogenating agent added dropwise over 2–3 h, then 40–80 °C for 3–5 h | Converts acid to acid chloride intermediate |

| 4 | Addition of 2,6-dimethylaniline solution dropwise | 30–70 °C over 1–1.5 h, then stirred 2–3 h | Amidation step forming 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide |

| 5 | Cooling, filtration, and washing | Below 20 °C | Isolates crude product |

| 6 | Dissolution in water, pH adjustment to 4.5–5.0, solvent extraction | Room temperature, solvent extraction at ≤ 30 °C | Purification step |

| 7 | Alkali treatment (NaOH or KOH, 5–40%) to pH 13–14, stirring 3–5 h | Room temperature | Final purification to obtain white granular solid |

Key Features:

- Yield: Over 85%

- Melting point: 118–120 °C

- Solvents: Toluene or xylene preferred for industrial scalability

- Halogenating agents: Sulfur oxychloride or phosphorus trichloride

- Alkalis: Sodium hydroxide, potassium hydroxide, or ammoniacal liquor

This method is advantageous for large-scale production due to its simplicity, cost-effectiveness, and high yield, making it suitable for pharmaceutical intermediate synthesis.

Pyrrolidine Ring Formation via Photochemical Ring Contraction of Pyridines

An advanced synthetic strategy involves the photochemical ring contraction of pyridine derivatives to form pyrrolidine skeletons, as reported in recent research. Although this method is more general for pyrrolidine derivatives, it can be adapted for substituted pyrrolidines such as this compound.

Mechanism Highlights:

- Starting from pyridine derivatives, reaction with silylborane under 365 nm light irradiation at 25 °C generates N-boryl-2-silyl-1,2-dihydropyridine intermediates.

- These intermediates undergo photo-induced 1,2-silyl migration followed by a thermally allowed ring-closing reaction to form the pyrrolidine ring.

- Subsequent functionalization (e.g., N-benzoylation) can be performed to introduce substituents.

Advantages:

- Broad substrate scope and high functional group compatibility.

- Enables rapid access to pyrrolidine skeletons from readily available pyridines.

- Facilitates exploration of nitrogen-containing chemical space relevant to drug development.

While this method is more complex and requires photochemical equipment, it offers a novel synthetic route that can be tailored for specific substituted pyrrolidines including this compound.

Synthesis via Pyrrolidine-2-carboxamide Intermediates

Another approach involves synthesizing N-substituted phenyl pyrrolidine-2-carboxamides, which are structurally related to this compound derivatives.

General Synthetic Route:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of pyrrolidine-2-carbonyl chloride from pyrrolidine-2-carboxylic acid hydrochloride | React with phosphorus pentachloride (PCl5) in dry acetyl chloride, warmed to 35 °C, stirring for 8 h | Acid chloride intermediate formation |

| 2 | Reaction with substituted aniline (e.g., 2,6-dimethylaniline) | Reflux in acetone for 8 h | Amidation to form N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide |

| 3 | Workup with 1N NaOH and extraction with ethyl acetate | Room temperature | Purification |

This method is useful for preparing carboxamide derivatives but can be adapted for the target compound or its analogs. It requires careful control of reaction conditions and handling of moisture-sensitive intermediates.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Amidation of Pipecolic Acid (Patent CN102558030A) | Pipecolic acid, 2,6-dimethylaniline | HCl, DMF, SOCl2 or PCl3, NaOH | 20–80 °C, reduced pressure dehydration, 3–5 h reactions | >85%, mp 118–120 °C | Industrial scale, cost-effective, high yield | Requires halogenating agents, multiple steps |

| Photochemical Ring Contraction of Pyridines | Pyridine derivatives, silylborane | Light (365 nm), benzene solvent | 25 °C, 10 h irradiation | High functional group compatibility | Novel, rapid access to pyrrolidine core | Requires photochemical setup, less direct |

| Pyrrolidine-2-carboxamide Route | Pyrrolidine-2-carboxylic acid, 2,6-dimethylaniline | PCl5, acetyl chloride, NaOH | Reflux, dry conditions, 8 h | Moderate to high | Access to carboxamide derivatives | Moisture sensitive, longer reaction times |

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

1-(2,6-Dimethylphenyl)pyrrolidine serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions. This compound is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical transformations.

Ligand in Coordination Chemistry

The compound has been explored as a ligand in coordination chemistry, where it can form stable complexes with transition metals. These metal complexes are essential for catalysis and material science applications.

Biological Applications

Enzyme-Substrate Interaction Studies

In biological research, this compound is used as a probe to study enzyme-substrate interactions. Its structural characteristics facilitate the investigation of binding affinities and mechanisms of action at the molecular level.

Potential Therapeutic Agent

Research indicates that derivatives of this compound may exhibit various biological activities, including antioxidant and anti-inflammatory properties. These activities suggest potential therapeutic applications in treating diseases related to oxidative stress and inflammation.

Medical Applications

Intermediate in Local Anesthetic Synthesis

One of the most notable applications of this compound is its role as an intermediate in the synthesis of local anesthetics such as bupivacaine and ropivacaine. The compound's ability to block sodium channels makes it a critical component in developing effective pain management medications.

Case Study: Levobupivacaine Production

A significant study highlighted the synthesis process of levobupivacaine hydrochloride from this compound. The research detailed a multi-step synthesis involving chiral separation and purification techniques that resulted in high yields and purity levels (99.90%) for the final product. This process not only optimized production methods but also ensured compliance with clinical demands for effective anesthetic agents .

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Pharmaceuticals, agrochemicals |

| Coordination Chemistry | Ligand formation with transition metals | Catalysis applications |

| Biological Research | Probe for enzyme-substrate interactions | Studies on binding affinities |

| Therapeutic Potential | Antioxidant and anti-inflammatory properties | Potential treatments for various diseases |

| Medical Use | Intermediate for local anesthetics | Bupivacaine, Ropivacaine |

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Properties

Key Findings :

- Electronic Effects: Photoelectron spectroscopy reveals that 2,6-dimethyl substitution on the phenyl ring stabilizes the highest occupied molecular orbital (HOMO) due to electron-donating methyl groups, leading to lower ionization potentials (IPs) compared to chloro-substituted analogs .

- Steric Influence: The 2,6-dimethyl substitution enforces a non-planar conformation in the pyrrolidine ring, limiting rotational freedom about the N–C(aryl) bond. This contrasts with 2,6-diethylphenyl analogs, where bulkier ethyl groups further restrict conformation but retain similar electronic profiles .

- Lipophilicity : Methyl groups reduce lipophilicity compared to ethyl (e.g., N-(2,6-diethylphenyl)pyrrolidine) or chloro substituents (e.g., 2,6-dichlorophenyl derivatives), impacting solubility and bioavailability .

Functional Group and Application Comparisons

Piperazine vs. Pyrrolidine Derivatives :

- 1-(2,5-Dimethylphenyl)piperazine (CAS 1013-25-8) contains a six-membered piperazine ring with two nitrogen atoms, enhancing hydrogen-bonding capacity and basicity compared to pyrrolidine derivatives. This makes it suitable for central nervous system (CNS) drug design .

- The deuterated iso-propyl group in (±)-N-(2,6-dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide improves metabolic stability, a critical feature in pharmacokinetic optimization .

Chloroacetamide Agrochemicals :

- Positional Isomerism: 2-(2,6-Dimethylphenyl)pyrrolidine (CAS 899365-72-1) places the substituent on the pyrrolidine’s 2-position instead of the 1-position.

Research Findings and Implications

- Conformational Dynamics : Studies on N-arylpyrrolidines demonstrate that 2,6-dimethyl substitution induces multiple low-energy conformers due to hindered rotation, broadening photoelectron spectral bands. This property is critical in catalysis and molecular recognition .

- Pharmacological Potential: The 2,6-dimethylphenyl moiety is prevalent in bioactive molecules. For example, the 5-oxo-pyrrolidine-3-carboxylic acid derivative (CAS 1289388-68-6) leverages the methyl groups for enhanced solubility while retaining pharmacological activity .

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(2,6-dimethylphenyl)pyrrolidine, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyrrolidine derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a plausible route involves reacting 2,6-dimethylbenzaldehyde with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 150°C for 20 hours). Yield optimization can be achieved by:

- Adjusting stoichiometric ratios of reactants (e.g., 1:1.05 aldehyde-to-amine ratio to drive completion).

- Testing alternative catalysts (e.g., NaH or Pd-based catalysts for cross-coupling steps) .

- Employing microwave-assisted synthesis to reduce reaction time and improve purity .

Q. Q2. Which analytical techniques are most effective for characterizing this compound and its impurities?

Methodological Answer:

- Structural Confirmation: Use ¹H/¹³C NMR to identify aromatic protons (δ ~6.7–7.6 ppm) and pyrrolidine ring protons (δ ~1.9–3.3 ppm). Compare with published spectra for validation .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) or LC-MS to detect trace impurities (e.g., unreacted starting materials or byproducts like 2,6-dimethylphenol derivatives) .

- Quantitative Analysis: Titration or GC-FID for bulk purity assessment .

Q. Q3. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months).

- Monitor degradation via TLC or HPLC to identify hydrolysis or oxidation products.

- Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize photolytic and oxidative degradation .

Advanced Research Questions

Q. Q4. What structure-activity relationships (SAR) exist between this compound and its analogs in biological systems?

Methodological Answer:

- Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the phenyl ring or modified pyrrolidine rings).

- Test bioactivity (e.g., receptor binding or enzyme inhibition) using in vitro assays (e.g., radioligand displacement or fluorogenic substrates).

- Correlate steric/electronic properties (via computational tools like Gaussian) with activity trends .

Q. Q5. How can in silico modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., CYP450 enzymes).

- Predict ADMET properties via SwissADME or ADMETLab 2.0, focusing on logP (lipophilicity) and BBB permeability.

- Validate predictions with in vitro assays (e.g., Caco-2 cell permeability or microsomal stability tests) .

Q. Q6. How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:

Q. Q7. What experimental designs are suitable for studying the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Hypothesis-Driven: Use a pretest-posttest control group design to isolate causal effects (e.g., knockout models or siRNA silencing) .

- Exploratory: Employ omics approaches (proteomics/metabolomics) to identify novel targets.

- Hybrid: Combine CRISPR-Cas9 screens with high-content imaging for multi-parametric analysis .

Q. Q8. How can the compound’s reactivity in catalytic cycles be mechanistically elucidated?

Methodological Answer:

- Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps.

- Use in situ FTIR or Raman spectroscopy to monitor intermediate formation.

- Pair with DFT calculations (e.g., B3LYP/6-31G*) to model transition states .

Q. Q9. What methodologies are effective for assessing the compound’s toxicity in preclinical models?

Methodological Answer:

- In Vitro: Use MTT/ATP assays in hepatocytes (HepG2) and cardiomyocytes (H9c2) for acute toxicity.

- In Vivo: Apply OECD 423 guidelines in rodent models, focusing on histopathology and serum biomarkers (ALT, AST).

- Genotoxicity: Perform Ames tests and micronucleus assays .

Methodological Design Considerations

Q. Q10. How should researchers select between experimental and observational designs for studying this compound?

Methodological Answer:

- Experimental Designs (e.g., randomized controlled trials) are ideal for establishing causality in pharmacological studies. Use factorial designs to test multiple variables (e.g., dose-response and time-course) .

- Observational Designs (e.g., cohort studies) are suited for long-term toxicity or epidemiological correlations .

- Mixed Methods: Combine LC-MS/MS data (quantitative) with transcriptomic profiling (qualitative) for holistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.